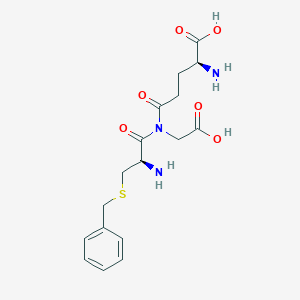

S-Benzylglutathione

Description

Propriétés

Numéro CAS |

6803-17-4 |

|---|---|

Formule moléculaire |

C17H23N3O6S |

Poids moléculaire |

397.4 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H23N3O6S/c18-12(17(25)26)6-7-14(21)20-13(16(24)19-8-15(22)23)10-27-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10,18H2,(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t12-,13-/m0/s1 |

Clé InChI |

XYJWEQWNNKNSFU-STQMWFEESA-N |

SMILES isomérique |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Synonymes |

S-benzylglutathione |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of S-Benzylglutathione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylglutathione (SBG) is a synthetic derivative of the endogenous antioxidant glutathione. It serves as a pivotal research tool for elucidating the roles of key cellular detoxification and signaling pathways. Primarily recognized as a competitive inhibitor of Glutathione S-Transferases (GSTs) and Glyoxalase I (Glo1), SBG's mechanism of action is multifaceted, culminating in the disruption of cellular redox homeostasis, induction of oxidative stress, and activation of apoptotic signaling cascades. This technical guide provides a comprehensive overview of the core mechanisms of SBG, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanisms of Action

The primary molecular targets of this compound are two critical enzyme systems: Glutathione S-Transferases and Glyoxalase I.

Inhibition of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that play a central role in the detoxification of a wide range of endogenous and exogenous electrophilic compounds by catalyzing their conjugation with glutathione (GSH).[1][2][3] This conjugation reaction increases the water solubility of the substrates, facilitating their cellular export and elimination. In the context of cancer, overexpression of certain GST isoforms, particularly GST Pi 1-1 (GSTP1-1), is frequently associated with multidrug resistance.[2]

This compound acts as a competitive inhibitor of GSTs by mimicking the structure of the natural substrate, glutathione. By binding to the active site of GSTs, SBG prevents the conjugation of glutathione to electrophilic substrates, thereby inhibiting the detoxification process. This inhibition can lead to the accumulation of toxic compounds within the cell, contributing to cellular stress and apoptosis.

Inhibition of Glyoxalase I (Glo1)

The glyoxalase system, consisting of Glyoxalase I and Glyoxalase II, is the primary pathway for the detoxification of cytotoxic α-ketoaldehydes, most notably methylglyoxal (MG).[4] MG is a byproduct of glycolysis and can react with macromolecules such as proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs), leading to cellular damage.

This compound and its derivatives are potent competitive inhibitors of Glo1. By blocking the active site of Glo1, SBG prevents the conversion of the hemithioacetal, formed from the spontaneous reaction of MG and glutathione, into S-D-lactoylglutathione. This leads to an accumulation of cytotoxic methylglyoxal, inducing dicarbonyl stress and triggering apoptotic pathways.

Quantitative Data

| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line | IC50 | Reference |

| S-p-bromobenzylglutathione (BBG) | Human Glo1 | 160 nM | N/A | N/A | |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Yeast Glo1 | 68 µM | N/A | N/A | |

| Iprodione | MmGSTP1-1 | 6.6 ± 2.6 μM | N/A | 11.3 ± 0.5 µM | |

| Compound 18 (N-[2-(4-chloro-benzyl)-benzooxazol-5-yl]-4- nitro-benzenesulfonamide) | Human GSTP1-1 | 6.3 ± 0.7 μM (vs GSH), 11.8 ± 3.4 μM (vs CDNB) | N/A | ~10 µM |

Signaling Pathways

The inhibition of GSTP1-1 by this compound has significant downstream effects on cellular signaling, most notably the activation of the c-Jun N-terminal kinase (JNK) pathway.

GSTP1-1-JNK Signaling Pathway

Under normal physiological conditions, GSTP1-1 physically interacts with and inhibits JNK, a key regulator of cellular stress responses, proliferation, and apoptosis. This interaction sequesters JNK, preventing its activation. When this compound inhibits GSTP1-1, it is hypothesized to disrupt the GSTP1-1-JNK complex. This releases JNK, allowing its phosphorylation and activation by upstream kinases such as MKK4 and MEKK1. Activated JNK then phosphorylates its downstream targets, including the transcription factor c-Jun, leading to the transcription of pro-apoptotic genes and the induction of apoptosis.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on GST activity.

Materials:

-

Recombinant human GST isoforms (e.g., GSTA1-1, GSTM1-1, GSTP1-1)

-

This compound (inhibitor)

-

Glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare stock solutions of SBG, GSH, and CDNB in an appropriate solvent (e.g., ethanol or DMSO for SBG and CDNB, buffer for GSH).

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

A constant concentration of GST enzyme

-

Varying concentrations of this compound

-

A constant concentration of GSH (e.g., 1 mM)

-

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding a constant concentration of CDNB (e.g., 1 mM).

-

Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs at this wavelength.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each concentration of SBG relative to a control reaction without the inhibitor.

-

Plot percent inhibition versus SBG concentration to determine the IC50 value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor, and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Glyoxalase I (Glo1) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibition of Glo1 by this compound.

Materials:

-

Recombinant human Glyoxalase I

-

This compound

-

Methylglyoxal (MG)

-

Glutathione (GSH)

-

Sodium phosphate buffer (50 mM, pH 6.6)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 240 nm

Procedure:

-

Prepare stock solutions of SBG, MG, and GSH.

-

Prepare a fresh substrate mixture by combining MG and GSH in the assay buffer. Allow this mixture to pre-incubate at room temperature for at least 15 minutes to allow for the formation of the hemithioacetal substrate.

-

In a 96-well plate, add the following to each well:

-

Sodium phosphate buffer

-

A constant concentration of Glo1 enzyme

-

Varying concentrations of this compound

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the pre-incubated MG-GSH substrate mixture.

-

Immediately measure the increase in absorbance at 240 nm every 30-60 seconds for 10-20 minutes. The product, S-D-lactoylglutathione, has a strong absorbance at this wavelength.

-

Calculate the initial reaction velocity (V₀).

-

Determine the percent inhibition and subsequently the IC50 and/or Ki values as described for the GST assay.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line known to overexpress GSTP1-1 or have high glycolytic activity)

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-1).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability versus SBG concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a concentration around the IC50 value for a predetermined time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence profiles.

Conclusion

This compound is a valuable chemical probe for studying fundamental cellular processes. Its inhibitory action on Glutathione S-Transferases and Glyoxalase I provides a powerful tool to investigate the consequences of disrupting cellular detoxification pathways. The resulting accumulation of toxic metabolites and the activation of the JNK signaling cascade ultimately lead to apoptosis, making SBG and its derivatives interesting candidates for further investigation in the context of cancer therapy, particularly in tumors exhibiting resistance to conventional chemotherapeutics due to high levels of GSTs or increased glycolytic flux. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted mechanism of action of this compound.

References

- 1. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 2. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

S-Benzylglutathione as a Glutathionase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of S-Benzylglutathione as an inhibitor of glutathionase, with a primary focus on its interaction with γ-glutamyltransferase (GGT). GGT is a key enzyme in the catabolism of glutathione (GSH) and its conjugates, playing a critical role in cellular detoxification and redox balance. This compound, a synthetic derivative of glutathione, acts as a competitive inhibitor of GGT, making it a valuable tool for studying the mercapturic acid pathway and a potential lead compound in drug development. This document details the mechanism of inhibition, relevant metabolic pathways, experimental protocols for assessing inhibitory activity, and a summary of available quantitative data.

Introduction to Glutathionase and this compound

The term "glutathionase" generally refers to enzymes responsible for the breakdown of glutathione and its S-conjugates. The primary enzyme catalyzing the initial and rate-limiting step in this process is γ-glutamyltransferase (GGT; EC 2.3.2.2).[1][2] GGT is a cell-surface enzyme that cleaves the γ-glutamyl bond of extracellular glutathione, facilitating the recovery of its constituent amino acids, particularly cysteine, for intracellular resynthesis of GSH.[1][2] This process is a crucial component of the mercapturic acid pathway, a major route for the detoxification and elimination of a wide range of xenobiotics and endogenous electrophilic compounds.[1]

This compound is an S-substituted derivative of glutathione where a benzyl group is attached to the sulfur atom of the cysteine residue. This modification prevents its action as a reducing agent but allows it to be recognized by enzymes that bind glutathione. It is established as a competitive inhibitor of glutathionase activity, specifically targeting GGT. By competing with glutathione and glutathione S-conjugates for the active site of GGT, this compound can modulate cellular detoxification pathways and redox signaling.

Mechanism of Action and Metabolic Pathways

This compound exerts its inhibitory effect by acting as a competitive substrate analog for γ-glutamyltransferase. The structure of this compound mimics that of endogenous glutathione S-conjugates, allowing it to bind to the active site of GGT. However, the presence of the bulky benzyl group on the sulfur atom is thought to hinder the catalytic cleavage of the γ-glutamyl bond, thereby blocking the enzyme's activity.

The Mercapturic Acid Pathway

The primary pathway affected by the inhibition of GGT by this compound is the mercapturic acid pathway. This pathway is essential for the detoxification and excretion of a wide variety of harmful compounds.

The key steps of the mercapturic acid pathway are as follows:

-

Glutathione S-Conjugation: Electrophilic xenobiotics or their metabolites are conjugated with reduced glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).

-

Cleavage by γ-Glutamyltransferase (GGT): The resulting glutathione S-conjugate is transported out of the cell, where the γ-glutamyl moiety is cleaved by the membrane-bound GGT. This is the step inhibited by this compound.

-

Dipeptidase Action: The remaining cysteinyl-glycine conjugate is then cleaved by a dipeptidase to yield a cysteine S-conjugate.

-

N-Acetylation: The cysteine S-conjugate is subsequently N-acetylated in the cytoplasm by N-acetyltransferase to form a mercapturic acid.

-

Excretion: The final mercapturic acid is a water-soluble, non-toxic compound that is readily excreted in the urine.

Diagram of the Mercapturic Acid Pathway and the Site of Inhibition by this compound

Caption: Inhibition of the Mercapturic Acid Pathway by this compound.

Quantitative Data on Inhibitory Activity

For comparative purposes, kinetic data for other substrates and inhibitors of human γ-glutamyltransferase are presented below.

| Compound | Enzyme Source | Km / Ki | Type of Constant | Reference |

| Glutathione (GSH) | Human GGT1 | 10.60 ± 0.07 µM | Km | |

| Oxidized Glutathione (GSSG) | Human GGT1 | 8.80 ± 0.05 µM | Km | |

| S-(4-Nitro-benzyl)glutathione | Human GGT1 | 13.10 ± 0.05 µM | Km | |

| S-methylglutathione | Human GGT1 | 9.90 ± 0.07 µM | Km | |

| Serine-borate complex | Human GGT1 | 0.50 ± 0.06 mM | Ki | |

| S-Nitrosoglutathione (GSNO) | GGT | 309 ± 34 µM | Ki |

Experimental Protocols

The following section outlines a detailed methodology for a standard in vitro assay to determine the inhibitory potential of compounds like this compound on γ-glutamyltransferase activity. This protocol is based on a common spectrophotometric method.

In Vitro GGT Activity and Inhibition Assay

This assay measures GGT activity by monitoring the cleavage of a chromogenic substrate, L-γ-glutamyl-p-nitroanilide (GGPNA), which releases the colored product p-nitroaniline (pNA).

Materials:

-

Purified γ-glutamyltransferase (e.g., from bovine kidney or recombinant human GGT)

-

This compound

-

L-γ-glutamyl-p-nitroanilide (GGPNA)

-

Glycylglycine (acceptor substrate)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

GGT Enzyme Stock Solution: Prepare a stock solution of GGT in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 15-20 minutes.

-

Substrate/Acceptor Solution: Prepare a working solution containing 2 mM GGPNA and 40 mM glycylglycine in Assay Buffer. Warm to 37°C before use.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

-

In a 96-well plate, set up the following reactions (in triplicate):

-

Blank (No Enzyme): 50 µL Assay Buffer

-

Positive Control (No Inhibitor): 40 µL Assay Buffer + 10 µL GGT Enzyme Stock

-

Inhibitor Wells: 40 µL of each this compound dilution + 10 µL GGT Enzyme Stock

-

-

Mix the plate gently and pre-incubate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate/Acceptor Solution to all wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from all other measurements.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V₀ of inhibitor well / V₀ of positive control well)) * 100

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate (GGPNA) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Diagram of the Experimental Workflow for GGT Inhibition Assay

Caption: Workflow for the in vitro γ-glutamyltransferase inhibition assay.

Applications in Research and Drug Development

The inhibitory action of this compound on GGT has several important applications:

-

Studying Glutathione Metabolism: As a selective inhibitor, this compound is a valuable tool for elucidating the role of GGT in glutathione homeostasis and the mercapturic acid pathway.

-

Modulating Drug Resistance: GGT is overexpressed in some tumors and can contribute to resistance to certain chemotherapeutic agents by increasing the intracellular pool of cysteine for glutathione synthesis. GGT inhibitors are being investigated as potential adjuvants in cancer therapy.

-

Investigating Oxidative Stress: By blocking the breakdown of extracellular glutathione, GGT inhibitors can be used to study the role of extracellular GSH in protecting cells from oxidative damage.

-

Lead Compound for Drug Design: The structure of this compound can serve as a scaffold for the design and synthesis of more potent and specific GGT inhibitors with therapeutic potential.

Conclusion

This compound is a well-established competitive inhibitor of γ-glutamyltransferase, the key enzyme in the catabolism of glutathione and its conjugates. Its ability to block the mercapturic acid pathway makes it an indispensable tool for researchers studying cellular detoxification, redox signaling, and drug metabolism. While detailed quantitative data on its inhibitory potency remains to be fully characterized in the literature, the experimental protocols outlined in this guide provide a clear path for such investigations. Further research into this compound and its analogs may lead to the development of novel therapeutic agents for a variety of diseases, including cancer.

References

An In-depth Technical Guide on the Interaction of S-Benzylglutathione and Glutathione S-Transferase (GST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification, catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds. This process renders xenobiotics more water-soluble, facilitating their excretion and protecting cellular components from damage. Beyond their canonical role in detoxification, GSTs are increasingly recognized for their involvement in critical cell signaling pathways, including the regulation of apoptosis and cellular proliferation through interactions with kinases such as c-Jun N-terminal kinase (JNK).

Given their role in cellular defense and signaling, GSTs, particularly in their overexpressed state in various cancer types, represent a significant target for therapeutic intervention. Inhibition of GST activity can sensitize cancer cells to chemotherapeutic agents and modulate signaling pathways that contribute to tumorigenesis. S-Benzylglutathione, an S-substituted derivative of glutathione, has been identified as an inhibitor of this crucial enzyme family. This technical guide provides a comprehensive overview of the interaction between this compound and Glutathione S-Transferase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical processes.

Quantitative Analysis of this compound Inhibition of GST

While this compound is recognized as a potent inhibitor of Glutathione S-Transferase, specific kinetic data such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are not extensively reported in publicly available literature. However, studies on related S-substituted glutathione derivatives and the enzymatic reaction that can produce this compound provide valuable insights into its inhibitory mechanism.

This compound can be formed as a product of the GST-catalyzed reaction between benzyl chloride and glutathione. This formation suggests that this compound likely acts as a product inhibitor . Product inhibition is a common regulatory mechanism for enzymes, where the product of a reaction binds to the enzyme's active site, or an allosteric site, to decrease its activity.

One study investigating the inhibition of GST by benzyl chloride, the precursor to this compound, found it to be a noncompetitive inhibitor with respect to the substrate 1,2-dichloro-4-nitrobenzene.[1] This suggests that benzyl chloride binds to a site distinct from the substrate-binding site (H-site), likely affecting the enzyme's catalytic efficiency without preventing substrate binding. As the product of this reaction, this compound may exhibit a similar or different mode of inhibition.

To provide a comparative context, the inhibitory activities of other S-alkyl and S-aryl glutathione derivatives against various GST isoenzymes are summarized below. This data highlights the structure-activity relationships that govern the potency of such inhibitors.

| Inhibitor | GST Isoenzyme | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |

| S-Hexylglutathione | GSTP1-1 | Competitive | - | - | [2] |

| Glutathione Phosphono Analogs | GSTA (alpha) | Competitive vs. GSH | 880 ± 210 | - | [3] |

| Glutathione Phosphono Analogs | GSTM (mu) | Mixed-type, Non-competitive | 0.45 ± 0.1 | - | [3] |

| Glutathione Phosphono Analogs | GSTP (pi) | Mixed-type, Non-competitive | - | - | [3] |

| Curcumin | GSTA1-1 | - | - | 31.6 ± 3.6 | |

| Curcumin | GSTA1-1 | Competitive | 23.2 ± 3.2 | - | |

| Ellagic Acid | GSTA1-1 | Mixed/Uncompetitive | 0.04 - 6 | 0.04 - 5 | |

| Curcumin | GSTP1-1 | Mixed/Uncompetitive | 0.04 - 6 | 0.04 - 5 |

Experimental Protocols

GST Activity Assay (General Protocol)

This protocol describes a common spectrophotometric method for measuring the activity of GSTs using the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB results in the formation of S-(2,4-dinitrophenyl)glutathione (DNP-SG), which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM stock)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)

-

Purified GST enzyme or cell lysate containing GST

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction cocktail: For each assay, prepare a fresh reaction cocktail containing phosphate buffer, GSH (final concentration typically 1-5 mM), and CDNB (final concentration typically 1 mM). The solution may initially appear cloudy but should clear upon mixing.

-

Equilibrate the reaction: Add the reaction cocktail to the wells of the microplate or cuvettes. Incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction: Add a known amount of GST enzyme or cell lysate to the reaction mixture.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

-

Calculate GST activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. The GST activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of DNP-SG being 9.6 mM⁻¹cm⁻¹.

GST Inhibition Assay with this compound

This protocol is adapted from the general GST activity assay to determine the inhibitory effect of this compound.

Materials:

-

All materials from the GST Activity Assay protocol

-

This compound stock solution of known concentration

Procedure:

-

Prepare inhibitor dilutions: Prepare a series of dilutions of the this compound stock solution to test a range of final concentrations in the assay.

-

Pre-incubation (optional but recommended): In the wells of the microplate, add the GST enzyme and the desired concentration of this compound. Incubate for a short period (e.g., 5-10 minutes) at the assay temperature to allow for inhibitor binding.

-

Initiate the reaction: Add the reaction cocktail (containing GSH and CDNB) to the enzyme-inhibitor mixture to start the reaction.

-

Monitor and calculate: Monitor the absorbance at 340 nm as described in the general activity assay. Calculate the rate of reaction for each inhibitor concentration.

-

Determine IC50: Plot the percentage of GST activity remaining versus the logarithm of the this compound concentration. The IC50 value is the concentration of inhibitor that causes a 50% reduction in GST activity.

-

Determine Ki and inhibition type (Kinetic Analysis): To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), perform the assay with varying concentrations of one substrate (e.g., GSH or CDNB) while keeping the other substrate constant, at several fixed concentrations of this compound. The data can then be analyzed using Lineweaver-Burk, Dixon, or non-linear regression plots.

Visualizing the Interaction and Pathways

GST Catalytic Cycle and Inhibition

The following diagram illustrates the general catalytic cycle of Glutathione S-Transferase and the potential points of inhibition by a product analog like this compound.

Caption: The catalytic cycle of GST and potential inhibition by this compound.

Experimental Workflow for Determining Inhibition Kinetics

The logical flow for characterizing the inhibition of GST by this compound is depicted below.

Caption: Workflow for determining the IC50 and Ki of a GST inhibitor.

GST's Role in Signaling and Potential for Therapeutic Intervention

GSTs are not merely detoxification enzymes; they also play a crucial role in regulating cellular signaling pathways, particularly the MAP kinase pathway. This interaction provides a rationale for targeting GSTs in diseases characterized by aberrant signaling, such as cancer.

Caption: GST-mediated regulation of the JNK signaling pathway and therapeutic targeting.

Under normal conditions, GSTs can bind to and sequester kinases like JNK, thereby inhibiting the downstream signaling cascade that can lead to apoptosis. In the context of cancer, where GSTs are often overexpressed, this inhibitory action can contribute to cell survival and drug resistance. This compound, by inhibiting GST, can disrupt this interaction, leading to the release of JNK and the subsequent activation of apoptotic pathways, thus potentially sensitizing cancer cells to chemotherapy.

Conclusion

The interaction between this compound and Glutathione S-Transferase represents a promising area for research and drug development. While direct and comprehensive kinetic data for this specific interaction remains to be fully elucidated in the published literature, the available information on related compounds and the enzymatic pathways strongly suggests that this compound acts as a product inhibitor of GST. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate this interaction, determine its precise kinetic parameters, and explore its therapeutic potential. The visualization of the catalytic cycle, experimental workflows, and signaling pathways offers a clear conceptual understanding of the core processes involved. Further studies are warranted to fully characterize the inhibitory profile of this compound against various GST isoenzymes and to validate its efficacy as a modulator of GST-mediated signaling in preclinical and clinical settings.

References

- 1. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phosphono analogs of glutathione: inhibition of glutathione transferases, metabolic stability, and uptake by cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Glutathione Derivative: A Technical Guide to the Discovery and Synthesis of S-Benzylglutathione

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of S-Benzylglutathione, a pivotal molecule in the study of glutathione metabolism and its enzymatic pathways. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context of its first synthesis, provides in-depth experimental protocols, and presents key quantitative data.

Introduction: The Significance of this compound

This compound (GS-Bn) is a derivative of the ubiquitous antioxidant glutathione (GSH), where a benzyl group is attached to the sulfur atom of the cysteine residue. This modification makes GS-Bn a valuable tool for studying the enzymes involved in glutathione metabolism. Notably, it acts as a competitive inhibitor of glutathionase (γ-glutamyl cyclotransferase), an enzyme responsible for the breakdown of glutathione.[1] Its conversion to corresponding cysteine derivatives by microsomal enzymes further highlights its role in xenobiotic metabolism studies.[1]

Historical Discovery and First Synthesis

The synthesis of glutathione and its derivatives was a significant area of research in the early 20th century. While a specific "discovery" of this compound as a distinct entity is not prominently documented, its synthesis emerged from the broader efforts to understand and chemically construct glutathione itself. The foundational work on glutathione synthesis was laid by Harington and Mead in 1935, which provided a pathway to synthesize the tripeptide. The use of a benzyl protecting group for the thiol of cysteine was a crucial step in these early synthetic strategies to prevent unwanted side reactions, making the synthesis of this compound an implicit and necessary intermediate in the total synthesis of glutathione.

Chemical Synthesis of this compound: Experimental Protocol

The following protocol is a representative method for the chemical synthesis of this compound, based on the classical peptide synthesis principles developed during the period of its initial synthesis.

Materials and Reagents:

-

L-γ-Glutamyl-L-cysteine

-

Glycine

-

Benzyl chloride

-

Sodium in liquid ammonia

-

Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Synthesis Workflow:

Caption: Chemical synthesis workflow for this compound.

Detailed Procedure:

-

Preparation of S-benzyl-L-cysteine: L-cysteine is dissolved in liquid ammonia, and sodium metal is added until a persistent blue color is observed. Benzyl chloride is then added, and the ammonia is allowed to evaporate. The resulting S-benzyl-L-cysteine is purified by recrystallization.

-

Synthesis of S-benzyl-L-cysteinylglycine: S-benzyl-L-cysteine is coupled with a protected glycine (e.g., glycine ethyl ester) using a carbodiimide coupling agent such as DCC in an appropriate solvent like DMF. The protecting group on glycine is subsequently removed.

-

Coupling with Glutamic Acid: The dipeptide S-benzyl-L-cysteinylglycine is then coupled with a suitably protected L-glutamic acid derivative (e.g., with a protected α-amino group and activated γ-carboxyl group) using DCC and NHS.

-

Final Deprotection: All protecting groups are removed under appropriate conditions (e.g., catalytic hydrogenation to remove carbobenzoxy groups) to yield this compound.

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or recrystallization.

Quantitative Data

The following table summarizes typical quantitative data obtained from the chemical synthesis of this compound and its intermediates.

| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |

| 1. Benzylation of Cysteine | S-benzyl-L-cysteine | 85-95 | >98 | 212-215 (dec.) |

| 2. Dipeptide Formation | S-benzyl-L-cysteinylglycine | 70-80 | >97 | 155-158 |

| 3. Tripeptide Formation & Deprotection | This compound | 60-70 | >99 | 190-193 (dec.) |

Biological Role and Metabolic Pathway

This compound serves as a substrate and inhibitor in the mercapturate pathway, a critical route for the detoxification of xenobiotics.

Caption: The Mercapturate Pathway and the inhibitory role of this compound.

The pathway begins with the conjugation of an electrophilic xenobiotic with glutathione, a reaction often catalyzed by Glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and a dipeptidase to form a cysteine conjugate. This conjugate is subsequently N-acetylated to form a mercapturic acid, which is then excreted. This compound can act as a competitive inhibitor of glutathionase, an enzyme that degrades glutathione, thereby influencing the overall flux of these metabolic pathways.

Conclusion

This compound remains a cornerstone for investigating glutathione metabolism and the intricate enzymatic machinery involved in detoxification. Its synthesis, rooted in the pioneering work of early 20th-century biochemists, provided a critical tool that continues to be relevant in modern biochemical and pharmacological research. This guide provides the essential historical, practical, and biological context for researchers and professionals working with this important molecule.

References

S-Benzylglutathione chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylglutathione (GS-Bn) is a pivotal molecule in the study of cellular detoxification pathways and enzyme kinetics. As a derivative of the endogenous antioxidant glutathione, GS-Bn serves as a competitive inhibitor of glutathionase and a substrate for glutathione S-transferases (GSTs). This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound, tailored for professionals in research and drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this compound.

Chemical Properties and Structure

This compound is a tripeptide composed of glutamate, cysteine, and glycine, with a benzyl group attached to the sulfur atom of the cysteine residue. This modification significantly alters its biochemical properties compared to native glutathione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white solid. While its precise melting point is not widely reported, its solubility characteristics are crucial for experimental design. It exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and can be prepared in formulations for in vivo studies.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃N₃O₆S | [2] |

| Molecular Weight | 397.4 g/mol | [2] |

| CAS Number | 6803-17-4 | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Predicted Water Solubility | 0.116 mg/mL | [3] |

| Solubility in DMSO | 100 mg/mL (251.60 mM) | MedChemExpress |

| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month) |

Structural Information

The chemical structure of this compound is well-defined, and its various representations are essential for computational and analytical applications.

| Identifier | Representation | Reference |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-(benzylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

| SMILES | C1=CC=C(C=C1)CSC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N | |

| InChI | InChI=1S/C17H23N3O6S/c18-12(17(25)26)6-7-14(21)20-13(16(24)19-8-15(22)23)10-27-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10,18H2,(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t12-,13-/m0/s1 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of glutathione conjugates. As a benzylic glutathione conjugate, this compound is expected to primarily undergo cleavage of the C-S bond, yielding characteristic fragment ions. A detailed fragmentation analysis would be crucial for its unequivocal identification in complex biological matrices.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of reduced glutathione with benzyl bromide in a suitable solvent system.

Materials:

-

Reduced Glutathione (GSH)

-

Benzyl Bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent

-

A suitable non-nucleophilic base (e.g., sodium hydride or an organic base)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve reduced glutathione in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the base to the solution to deprotonate the thiol group of glutathione.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for the purification of peptides and their derivatives like this compound.

Instrumentation and Columns:

-

A preparative or semi-preparative HPLC system equipped with a UV detector.

-

A C18 reversed-phase column is typically used.

Mobile Phase:

-

A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly employed.

General Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the compound using a linear gradient of Solvent B.

-

Monitor the elution at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the benzyl group).

-

Collect fractions corresponding to the desired peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Biological Activity and Pathways

Inhibition of Glutathionase

This compound is a known competitive inhibitor of glutathionase. This enzyme is involved in the degradation of glutathione and its conjugates. By inhibiting glutathionase, this compound can be utilized as a tool to study the metabolic fate of glutathione in various biological systems.

Metabolism via the Mercapturic Acid Pathway

This compound, as a glutathione S-conjugate, is a substrate for the mercapturic acid pathway, a major route for the detoxification and elimination of xenobiotics.

The metabolic conversion of this compound involves a series of enzymatic steps, as depicted in the following workflow:

This pathway ultimately leads to the formation of a more water-soluble mercapturic acid derivative that can be readily excreted from the body.

Interaction with Glutathione S-Transferases (GSTs)

Glutathione S-transferases are a superfamily of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic substrates. While this compound can be a product of GST-mediated conjugation of benzyl halides, it can also act as an inhibitor of GSTs. The inhibitory potency of this compound and its analogs against various GST isoforms is an active area of research, with reported IC₅₀ values varying depending on the specific GST isoform and the substrate used in the assay.

Conclusion

This compound is a valuable chemical tool for researchers in biochemistry, toxicology, and drug development. Its well-defined chemical structure and its role as a competitive inhibitor of glutathionase and a participant in the mercapturic acid pathway make it an ideal compound for studying the intricacies of glutathione metabolism and xenobiotic detoxification. The experimental protocols and pathway visualizations provided in this guide are intended to support and facilitate further research into the multifaceted roles of this compound in biological systems.

References

S-Benzylglutathione in Cellular Detoxification Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylglutathione (SBG) is a pivotal conjugate formed during the cellular detoxification of xenobiotics containing a benzyl group. This guide provides a comprehensive overview of the formation, metabolism, and cellular transport of this compound, with a focus on the enzymatic processes and signaling pathways involved. While quantitative kinetic and transport data for this compound itself are not extensively available in the public domain, this guide presents data from analogous glutathione conjugates to provide a quantitative framework for understanding these critical detoxification processes.

Core Concepts in this compound Metabolism

The detoxification pathway involving this compound is a multi-step process designed to convert lipophilic and potentially toxic compounds into water-soluble, excretable metabolites. This pathway primarily involves three key stages: enzymatic conjugation, cellular efflux, and metabolism via the mercapturic acid pathway.

Formation of this compound

The initial and rate-limiting step in the detoxification of benzyl-containing electrophiles is their conjugation with the endogenous antioxidant glutathione (GSH). This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).

Reaction: Substrate-CH₂-X + GSH ---(GST)---> Substrate-CH₂-SG + HX

Where:

-

Substrate-CH₂-X is the electrophilic benzyl-containing xenobiotic.

-

GSH is reduced glutathione.

-

GST is Glutathione S-transferase.

-

Substrate-CH₂-SG is this compound (or a derivative).

-

HX is the leaving group.

Table 1: Illustrative Kinetic Parameters for GSTA1-1 Catalyzed Glutathione Conjugation

| Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Chlorambucil | 130 | 180 | 0.8 | 6,154 | [1] |

| Melphalan | 740 | 100 | 0.4 | 541 | [1] |

| 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 | 40,000-60,000 | - | - | |

Cellular Efflux of this compound

Once formed, this compound and other glutathione conjugates are actively transported out of the cell to prevent their accumulation and potential feedback inhibition of GSTs. This efflux is primarily mediated by ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Protein 1 (MRP1). MRP1 is a versatile transporter of a wide range of organic anions, including many glutathione conjugates.

The transport kinetics of this compound by MRP1 have not been specifically reported. However, kinetic data for the MRP1-mediated transport of other glutathione conjugates provide insight into the efficiency of this process.

Table 2: Illustrative Kinetic Parameters for MRP1-Mediated Transport of Glutathione Conjugates

| Substrate | K_m (µM) | V_max (pmol/mg/min) | Reference |

|---|---|---|---|

| Chlorambucil-SG | 0.37 | 310 | [1] |

| Melphalan-SG | 1.1 | 350 | [1] |

| Leukotriene C₄ | 0.1-0.2 | 100-200 | |

The Mercapturic Acid Pathway

Following efflux from the cell, this compound enters the mercapturic acid pathway for further metabolism, primarily in the kidneys and liver. This pathway involves a series of enzymatic steps that ultimately lead to the formation of a more water-soluble and readily excretable N-acetyl-L-cysteine conjugate, known as a mercapturic acid.

The key enzymatic steps are:

-

γ-Glutamyltranspeptidase (GGT): Removes the γ-glutamyl residue.

-

Dipeptidases: Cleave the glycine residue, leaving the S-benzyl-L-cysteine conjugate.

-

N-acetyltransferase: Acetylates the amino group of the cysteine residue to form S-benzyl-N-acetyl-L-cysteine (S-benzylmercapturic acid).

The final product, S-benzylmercapturic acid, is then excreted in the urine. The presence of S-benzylmercapturic acid in urine can be used as a biomarker for exposure to toluene and other benzyl-containing compounds.[2]

Table 3: Urinary Excretion of S-Benzylmercapturic Acid in Humans Following Toluene Exposure

| Exposure Group | Mean Concentration (µg/L) | Range (µg/L) | Reference |

|---|---|---|---|

| Printing Workers | 7.9 - 14.8 | 0.8 - 43.3 |

| Unexposed Controls | Not Detected | - | |

Signaling Pathways

Recent research has indicated that GSTs are not only involved in detoxification but also play a role in modulating cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. GSTs can interact with and regulate key signaling proteins, such as Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPKKK family that is activated by cellular stress, including oxidative stress.

Under normal conditions, GSTs can bind to and inhibit ASK1, thereby preventing the activation of downstream pro-apoptotic pathways involving JNK and p38 MAP kinases. However, under conditions of oxidative stress, GSTs may dissociate from ASK1, leading to its activation and the initiation of apoptosis. While the direct effect of this compound on this signaling cascade has not been elucidated, its formation and subsequent impact on the cellular glutathione pool could indirectly influence these redox-sensitive signaling pathways.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the total GST activity in a sample by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione.

Materials:

-

100 mM CDNB in ethanol

-

100 mM Reduced Glutathione (GSH) in water

-

Phosphate buffer (0.1 M, pH 6.5)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction cocktail containing:

-

900 µL Phosphate buffer

-

50 µL 100 mM GSH

-

50 µL 100 mM CDNB

-

-

Equilibrate the reaction cocktail to 25°C.

-

Add 50-100 µL of the enzyme sample to the reaction cocktail in a cuvette.

-

Immediately mix and start monitoring the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

GST activity (µmol/min/mL) = (ΔA₃₄₀/min * Total volume) / (ε * Path length * Enzyme volume)

-

ε (molar extinction coefficient for the CDNB-glutathione conjugate) = 9.6 mM⁻¹cm⁻¹

-

Measurement of Glutathione Conjugate Transport in Cultured Cells

This protocol describes a method to measure the efflux of a glutathione conjugate from cultured cells. 2,4-dinitrophenyl glutathione (GS-DNP) is used as a model conjugate, formed intracellularly from 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Cultured cells (e.g., HepG2)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer or plate reader capable of reading at 340 nm

Procedure:

-

Seed cells in a culture plate and grow to confluency.

-

Wash the cells with PBS.

-

Incubate the cells with a solution of CDNB in culture medium (e.g., 100 µM) for a specified time (e.g., 30 minutes) to allow for intracellular formation of GS-DNP.

-

Remove the CDNB-containing medium and wash the cells with PBS.

-

Add fresh, pre-warmed culture medium to the cells.

-

At various time points (e.g., 0, 15, 30, 60 minutes), collect aliquots of the extracellular medium.

-

Measure the absorbance of the collected medium at 340 nm to quantify the amount of extruded GS-DNP.

-

At the end of the experiment, lyse the cells to determine the intracellular GS-DNP concentration and total protein content for normalization.

-

Calculate the rate of GS-DNP efflux (e.g., nmol/mg protein/min).

Conclusion

This compound is a key intermediate in the detoxification of a variety of xenobiotics. Its formation, transport, and metabolism are critical cellular processes for mitigating toxicity. While specific quantitative data for this compound are limited, the study of analogous glutathione conjugates provides a valuable framework for understanding its role in cellular detoxification. Further research is needed to elucidate the specific kinetic parameters of the enzymes and transporters involved in this compound metabolism and to explore its potential modulatory effects on cellular signaling pathways. This guide provides a foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding the complex role of this compound in cellular physiology and pharmacology.

References

An In-Depth Technical Guide to S-Benzylglutathione and Its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylglutathione (S-BG) is a synthetically modified glutathione derivative that serves as a pivotal tool in biochemical and pharmacological research. As a competitive inhibitor of glutathionase and a potent inhibitor of Glutathione S-Transferases (GSTs), S-BG and its derivatives are instrumental in elucidating the roles of these enzymes in cellular metabolism, detoxification, and disease pathogenesis, particularly in the context of cancer and drug resistance. This guide provides a comprehensive overview of S-BG, its derivatives, their mechanisms of action, and their applications in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Concepts: Glutathione and Glutathione S-Transferases

Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinylglycine) that is the most abundant non-protein thiol in mammalian cells. It plays a crucial role in a variety of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to a wide array of endogenous and exogenous electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[1] Overexpression of certain GST isozymes, such as GSTP1, has been implicated in the development of resistance to various anticancer drugs.[2]

This compound: A Key Research Tool

This compound is characterized by the attachment of a benzyl group to the sulfur atom of the cysteine residue of glutathione. This modification confers its inhibitory properties against key enzymes in glutathione metabolism.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₃O₆S |

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| CAS Number | 6803-17-4 |

Source: PubChem CID 445707[3]

Mechanism of Action

This compound acts as a competitive inhibitor of glutathionase and various Glutathione S-Transferase isozymes.[4] By mimicking the structure of glutathione conjugates, S-BG binds to the active site of these enzymes, preventing the binding and processing of their natural substrates. This inhibitory activity allows researchers to probe the functional consequences of blocking these enzymatic pathways.

This compound Derivatives in Research

The core structure of this compound can be modified to create derivatives with altered potency, selectivity, and pharmacological properties. Research has focused on synthesizing derivatives with enhanced anticancer activity and the ability to overcome drug resistance.

One notable derivative is S-(p-nitrobenzyl)glutathione . This compound also acts as a competitive inhibitor of glutathionase and is utilized in studies of glutathione metabolism.[5]

Synthesis of this compound Derivatives

A general representation of the synthesis is as follows:

Figure 1. Generalized synthesis of this compound.

Quantitative Data: Inhibition and Cytotoxicity

A critical aspect of utilizing this compound and its derivatives in research is understanding their potency. However, specific IC₅₀ values for this compound against individual human GST isozymes are not consistently reported in publicly available literature. Studies have focused more on creating derivatives with isozyme-specific inhibition profiles. For instance, research has shown that modifications to the S-benzyl and C-terminal regions of glutathione can lead to inhibitors with selectivity for GSTA1, GSTM1, and GSTP1 isozymes.

The following table summarizes the known inhibitory activities and cytotoxic effects of some S-substituted glutathione derivatives.

Table 1: Inhibitory and Cytotoxic Activity of S-Substituted Glutathione Derivatives

| Compound | Target/Cell Line | Activity | IC₅₀/LC₅₀ | Reference |

| S-decyl-glutathione | GST activity in PC-9 cell lysate | Inhibition | - | |

| S-octyl-glutathione | GST activity in PC-9 cell lysate | Inhibition | - | |

| S-hexyl-glutathione | GST activity in PC-9 cell lysate | Inhibition | - | |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | GSTP1-1 | Inhibition | - | |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | K562 (human myeloid leukemia) | Cytotoxicity | Micromolar/submicromolar range | |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | HepG2 (human hepatic carcinoma) | Cytotoxicity | Micromolar/submicromolar range | |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | CCRF-CEM (human T-lymphoblastic leukemia) | Cytotoxicity | Micromolar/submicromolar range | |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol | GLC-4 (human small cell lung carcinoma) | Cytotoxicity | Micromolar/submicromolar range |

Signaling Pathways

Glutathione S-Transferases, particularly GSTP1, are now recognized to play a significant role in cellular signaling, acting as regulators of key pathways involved in cell proliferation, apoptosis, and stress response. One of the most well-characterized interactions is the inhibition of c-Jun N-terminal kinase (JNK) by GSTP1.

Under normal cellular conditions, monomeric GSTP1 binds to JNK, sequestering it in an inactive complex and thereby inhibiting the JNK signaling pathway. Upon exposure to cellular stress (e.g., oxidative stress), GSTP1 forms oligomers, leading to the release and activation of JNK. Activated JNK can then phosphorylate its downstream targets, such as c-Jun, leading to the transcription of genes involved in apoptosis.

Inhibitors of GSTP1, such as this compound and its derivatives, can disrupt the GSTP1-JNK interaction, leading to the activation of the JNK pathway and subsequent apoptosis in cancer cells.

Figure 2. Regulation of the JNK signaling pathway by GSTP1.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay is widely used to measure the activity of GSTs. It is based on the GST-catalyzed conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM stock)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)

-

GST-containing sample (e.g., cell lysate, purified enzyme)

-

This compound or derivative (inhibitor)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction cocktail: For each assay, prepare a fresh reaction cocktail containing phosphate buffer, GSH (final concentration typically 1-2 mM), and CDNB (final concentration typically 1 mM).

-

Set up the assay plate/cuvettes:

-

Blank: Reaction cocktail without the GST sample.

-

Control (No Inhibitor): Reaction cocktail with the GST sample.

-

Inhibitor: Reaction cocktail with the GST sample and varying concentrations of this compound or its derivative.

-

-

Initiate the reaction: Add the GST sample to the appropriate wells/cuvettes to start the reaction.

-

Measure absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 5-10 minutes.

-

Calculate GST activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate being 9.6 mM⁻¹cm⁻¹.

Figure 3. Workflow for a GST activity inhibition assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or derivative

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

References

- 1. GSTP1 glutathione S-transferase pi 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. GSTA1, GSTM1, GSTP1, and GSTT1 polymorphisms and susceptibility to smoking-related bladder cancer: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Manual solid-phase synthesis of glutathione analogs: a laboratory-based short course - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manual Solid Phase Synthesis of Glutathione Analogs | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for S-Benzylglutathione Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enzymatic synthesis and degradation of S-benzylglutathione and its derivatives. The protocols are designed for researchers in biochemistry, pharmacology, and drug development who are investigating glutathione S-transferases (GSTs), gamma-glutamyl transpeptidases (GGT), and related metabolic pathways.

Introduction

This compound is a conjugate of glutathione and benzyl chloride, formed through the action of glutathione S-transferases. This compound and its analogues are valuable tools for studying the activity of enzymes involved in detoxification and mercapturic acid biosynthesis. The following protocols describe spectrophotometric and potential chromatographic methods to assay the enzymatic formation and degradation of this compound derivatives.

Data Presentation

The following table summarizes the key quantitative data for the enzymatic assays described in these notes.

| Parameter | Value | Enzyme | Substrate(s) | Assay Method | Reference |

| Molar Extinction Coefficient (ε) | 1.9 mM⁻¹cm⁻¹ at 310 nm | Glutathione S-Transferase | p-Nitrobenzyl chloride and Glutathione | Spectrophotometric | [1] |

| Km for S-(4-Nitro-benzyl)glutathione | 14.80 ± 0.06 µM | Human GGT5 | S-(4-Nitro-benzyl)glutathione | L-glutamate release assay | [2] |

| Vmax for S-(4-Nitro-benzyl)glutathione | 0.27 ± 0.01 µM/min/nM | Human GGT5 | S-(4-Nitro-benzyl)glutathione | L-glutamate release assay | [2] |

| Catalytic Efficiency (Vmax/KmEt) | 0.018 ± 0.007 min⁻¹nM⁻¹ | Human GGT5 | S-(4-Nitro-benzyl)glutathione | L-glutamate release assay | [2] |

| Km of GSH for hGGT1 | 10 ± 1.2 µM | Human GGT1 | L-gamma-glutamyl-p-nitroanilide | Spectrophotometric | [3] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for the Enzymatic Synthesis of S-p-Nitrobenzyl-glutathione by Glutathione S-Transferase

This protocol is adapted from a standard method for assaying GST activity using p-nitrobenzyl chloride as a substrate. The reaction produces S-p-nitrobenzyl-glutathione, and the increase in absorbance is monitored at 310 nm.

Materials:

-

100 mM Potassium Phosphate Buffer with 1.0 mM EDTA, pH 6.5 at 25°C

-

150 mM Reduced Glutathione (GSH) solution (prepare fresh in phosphate buffer)

-

30 mM p-Nitrobenzyl Chloride (PNBC) solution (prepare fresh in 95% ethanol)

-

Glutathione S-Transferase (GST) enzyme solution (e.g., 0.4-0.8 units/ml in cold phosphate buffer)

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of reading at 310 nm

Procedure:

-

Reaction Mixture Preparation: In a suitable quartz cuvette, prepare the following reaction mixture (for a 3.00 ml final volume):

-

2.70 ml of 100 mM Potassium Phosphate Buffer (pH 6.5)

-

0.10 ml of 150 mM GSH solution

-

0.10 ml of 30 mM PNBC solution

-

-

Blank Preparation: In a separate cuvette, prepare a blank with 2.80 ml of buffer, 0.10 ml of GSH, and 0.10 ml of PNBC.

-

Equilibration: Equilibrate both the reaction mixture and the blank to 25°C in a thermostatted spectrophotometer.

-

Reaction Initiation: To the reaction mixture cuvette, add 0.10 ml of the GST enzyme solution.

-

Measurement: Immediately mix by inversion and start recording the increase in absorbance at 310 nm for approximately 5 minutes.

-

Data Analysis: Determine the rate of change in absorbance per minute (ΔA310/min) from the linear portion of the curve for both the test sample and the blank.

Calculations:

The GST activity is calculated using the following formula:

Units/ml enzyme = [(ΔA310/min Test - ΔA310/min Blank) * 3] / (1.9 * 0.1)

Where:

-

3 = Total volume of the assay in ml

-

1.9 = Millimolar extinction coefficient of S-p-nitrobenzyl-glutathione at 310 nm

-

0.1 = Volume of enzyme solution in ml

One unit of GST is defined as the amount of enzyme that conjugates 1.0 µmole of p-nitrobenzyl chloride with reduced glutathione per minute at pH 6.5 at 25°C.

Protocol 2: Enzymatic Assay for the Degradation of S-(4-Nitro-benzyl)glutathione by Gamma-Glutamyl Transpeptidase (GGT)

This protocol is based on the characterization of S-(4-Nitro-benzyl)glutathione as a substrate for human GGT5. The assay measures the release of L-glutamate, which can be quantified using a coupled enzymatic reaction (e.g., with glutamate dehydrogenase).

Materials:

-

Human Gamma-Glutamyl Transpeptidase 5 (GGT5)

-

S-(4-Nitro-benzyl)glutathione

-

Assay Buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.4)

-

Coupled enzyme system for glutamate detection (e.g., glutamate dehydrogenase, NAD⁺)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Setup: In a microplate well or cuvette, combine the assay buffer, the coupled enzyme system reagents, and varying concentrations of S-(4-Nitro-benzyl)glutathione.

-

Enzyme Addition: Initiate the reaction by adding a known amount of GGT5 enzyme.

-

Measurement: Monitor the reaction progress by measuring the formation of the product of the coupled reaction (e.g., NADH formation at 340 nm for the glutamate dehydrogenase system) over time.

-

Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations.

-

Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis (General Approach)

While a specific, validated protocol for this compound was not found in the initial search, a general HPLC method can be developed based on established methods for glutathione and its conjugates. This would be particularly useful for confirming the identity of the reaction product and for separating it from other components in the reaction mixture.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

A C18 reversed-phase column is commonly used for the separation of glutathione and related compounds.

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

A gradient elution may be necessary to achieve good separation of this compound from its precursors (glutathione and benzyl chloride) and potential byproducts.

Detection:

-

This compound can be detected by its UV absorbance. The aromatic benzyl group should provide a distinct UV spectrum that can be used for quantification. The optimal wavelength for detection would need to be determined experimentally.

Sample Preparation:

-

Enzymatic reactions should be stopped at specific time points, for example, by adding a quenching solution like trifluoroacetic acid.

-

The samples should then be centrifuged to remove any precipitated protein before injection into the HPLC system.

Quantification:

-

A standard curve should be generated using purified this compound of known concentrations to allow for accurate quantification of the enzymatic reaction product.

Visualizations

Caption: Enzymatic synthesis of this compound.

Caption: General workflow for the spectrophotometric GST assay.

Caption: Mercapturic acid pathway for this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Benzylglutathione in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylglutathione (SBG) is a synthetic derivative of glutathione, a critical tripeptide antioxidant naturally present in all mammalian cells. SBG serves as a valuable tool in cell-based assays, primarily acting as a competitive inhibitor of glutathionase and an inhibitor of Glutathione S-Transferases (GSTs). GSTs are a superfamily of enzymes that play a pivotal role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds. In the context of cancer, overexpression of GSTs is often associated with multidrug resistance, making GST inhibitors like SBG a subject of interest in oncology research.

These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to investigate its effects on cell viability, enzyme activity, and key cellular signaling pathways.

Data Presentation

The following tables are provided to structure the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | |||

| e.g., A549 | |||

| e.g., HepG2 | |||

| e.g., Normal Fibroblasts |

Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity

| Cell Line | Treatment | GST Activity (nmol/min/mg protein) | % Inhibition |

| e.g., MCF-7 | Vehicle Control | 0% | |

| SBG (10 µM) | |||

| SBG (50 µM) | |||

| SBG (100 µM) |

Table 3: Modulation of Cellular Glutathione Levels by this compound

| Cell Line | Treatment | Total Glutathione (nmol/mg protein) | GSH/GSSG Ratio |

| e.g., A549 | Vehicle Control | ||

| SBG (50 µM, 24h) | |||

| SBG (100 µM, 24h) |

Signaling Pathways and Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.

Materials:

-

This compound (SBG)

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Perform a cell count and determine cell viability.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of SBG in DMSO (e.g., 100 mM).

-

Perform serial dilutions of the SBG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration should be ≤ 0.1%.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value (the concentration of SBG that inhibits cell growth by 50%).

-

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the activity of GST by quantifying the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

-

This compound (SBG)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford reagent for protein quantification

-

Potassium phosphate buffer (0.1 M, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-